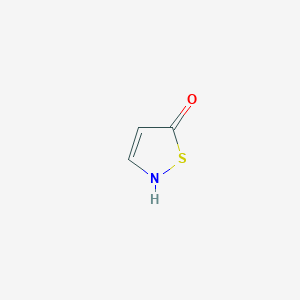

1,2-Thiazol-5(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

82357-89-9 |

|---|---|

Molecular Formula |

C3H3NOS |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

2H-1,2-thiazol-5-one |

InChI |

InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h1-2,4H |

InChI Key |

JUCNRWYKMOYMOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNSC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Total Synthesis Approaches for 1,2 Thiazol 5 2h One and Its Analogues

De Novo Synthesis Strategies for Thiazolone Ring Systems

De novo synthesis provides direct access to the thiazolone heterocyclic system from acyclic precursors. These methods are fundamental for creating the core structure and often allow for the introduction of initial diversity.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are powerful tools for the construction of the thiazolone ring and for building more complex fused and spirocyclic systems. These reactions involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single or sequential process.

A notable example is the Ag(I)-catalyzed asymmetric (2+4) annulation of 5-alkenyl thiazolones with α,α-dicyanoalkylidenes. This method proceeds via a vinylogous Michael/cyclization/isomerization reaction sequence to produce enantioenriched spiro[cyclohexenamines-thiazolones]. rsc.orgrsc.org The reaction, catalyzed by a chiral Ag-(R)-DTBM-SEGPHOS complex, demonstrates high functional group tolerance and yields products with contiguous quaternary and tertiary stereocenters in good to excellent yields and high stereoselectivities. rsc.orgrsc.org

Another approach involves the N-heterocyclic carbene (NHC)-catalyzed [3+4] annulation of enals and 5-alkenyl thiazolones. This reaction affords thiazole-fused ε-lactones in high yields with excellent diastereoselectivities and enantioselectivities. acs.org The resulting fused lactone can be isomerized to a spirocyclic thiazolone–cyclopentanone structure without loss of enantiomeric purity. acs.org

Furthermore, an iron-catalyzed [3+1+1] annulation of cyclopropenones, anilines, and elemental sulfur has been developed for the synthesis of isothiazolone (B3347624) derivatives. researchgate.net This one-step method involves the formation of C-S, C-N, and N-S bonds, coupled with the cleavage of a C-C bond, showcasing a cascade reaction pathway. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features |

| Ag(I)-catalyzed (2+4) Annulation | 5-Alkenyl thiazolones, α,α-Dicyanoalkylidenes | Chiral Ag-(R)-DTBM-SEGPHOS | Spiro[cyclohexenamines-thiazolones] | High enantioselectivity (up to 97% ee), forms contiguous quaternary and tertiary stereocenters. rsc.orgrsc.org |

| NHC-catalyzed [3+4] Annulation | Enals, 5-Alkenyl thiazolones | Bifunctional N-heterocyclic carbene | Thiazole-fused ε-lactones | Excellent diastereoselectivities and enantioselectivities; product can be isomerized to spirocyclic thiazolone–cyclopentanone. acs.org |

| Fe-catalyzed [3+1+1] Annulation | Cyclopropenones, Anilines, Elemental sulfur | Fe(OTf)₃, Tf₂O | Isothiazolone derivatives | One-step cascade reaction involving multiple bond formations and one bond cleavage. researchgate.net |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers advantages such as operational simplicity, time and energy savings, and high atom economy. nih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic example of a multicomponent reaction, typically involving the reaction of an α-haloketone with a thioamide or thiourea. nih.govresearchgate.net This method and its variations are widely used for the synthesis of the thiazole ring. researchgate.net One-pot, solvent-free syntheses of Hantzsch thiazole derivatives have been developed, highlighting the "green" chemistry aspect of modern MCRs. researchgate.net

A convenient, step-economic, and cost-effective multicomponent protocol for the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one has been described. This one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine (B47189) yields the target compound in high yield. mdpi.com

Furthermore, a [2+2+1] cascade cyclization has been developed for the synthesis of di- and trisubstituted thiazol-2(3H)-ones from N-propargylamines and silver(I) trifluoromethanethiolate (AgSCF₃). The reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement followed by a 5-exo-dig cyclization. researchgate.net

| MCR Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioureas/Thioamides, o-Hydroxybenzaldehydes | Solvent-free | Substituted Hantzsch thiazole derivatives | Environmentally benign, rapid, good to excellent yields. researchgate.net |

| Rhodanine-based MCR | Rhodanine, 4-Methoxybenzaldehyde, Cyclopropylamine | One-pot | 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Step-economy, cost-effective, high yield. mdpi.com |

| [2+2+1] Cascade Cyclization | N-Propargylamines, Silver(I) trifluoromethanethiolate (AgSCF₃) | - | Di- and trisubstituted thiazol-2(3H)-ones | Proceeds via rsc.orgrsc.org-sigmatropic rearrangement and 5-exo-dig cyclization. researchgate.net |

| Groebke–Blackburn–Bienaymé (GBB-3CR) | - | - | Imidazo[2,1-b]thiazol-5-amines | A versatile MCR for creating fused heterocyclic systems. researchgate.net |

Functionalization and Derivatization Routes of Thiazolone Cores

Once the thiazolone core is synthesized, its functionalization and derivatization are key to creating a library of analogues with tailored properties. These modifications can be made at various positions of the thiazolone ring.

Selective Substitution and Halogenation

Selective substitution and halogenation reactions allow for the introduction of various functional groups onto the thiazolone ring, which can significantly influence the molecule's properties. For instance, the synthesis of 2-Methyl-1,2-Thiazol-3(2H)-one 5-Chloro-2-Methyl-1,2-Thiazol-3(2H)-one (1:1) is achieved through the reaction of 5-chloro-2-methyl-4-isothiazol-3-one and 2-methyl-4-isothiazol-3-one. innospk.com This highlights a method for introducing a chlorine atom at the 5-position of the thiazolone ring.

N-Substitution and Heteroatom Derivatization

Modification at the nitrogen atom of the thiazolone ring is a common strategy for creating derivatives. For example, new 2-(cyclopentylamine)thiazol-4(5H)-one derivatives were synthesized by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters. mdpi.com This introduces a cyclopentylamino group at the 2-position of the thiazolone ring.

Another example is the synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. The key intermediate, 2-(benzylamino)thiazol-4(5H)-one, was prepared from N-benzyl-2-chloroacetamide via migratory cyclization with ammonium (B1175870) thiocyanate. mdpi.com This intermediate was then used in condensation reactions to produce a series of N-benzylamino thiazolone derivatives. mdpi.com

Formation of Hybrid and Conjugate Structures

The formation of hybrid and conjugate structures involves linking the thiazolone core to other chemical moieties, often with the goal of combining the properties of both fragments.

Novel thiazolone-based compounds containing a pyrazoline moiety have been synthesized. This was achieved by reacting 5-aryl-3-phenyl-4,5-dihydropyrazole with 4-thioxo-2-thiazolidinone or 2-carbethoxymethylthio-2-thiazoline-4-one. nih.gov The resulting thiazolones were then used in Knoevenagel condensation to obtain a series of 5-arylidene derivatives. nih.gov

The synthesis of benzoxazolone-thiazole conjugates has also been reported. researchgate.net Similarly, benzo[d]imidazo[2,1-b]thiazole-propenone conjugates were synthesized by the condensation of 7-methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazol-3-yl)prop-2-yn-1-ones with various amines. nih.gov

A recent study detailed the development of acetylated hybrids from 5-aminosalicylic acid and 4-thiazolinone derivatives, demonstrating a strategy of combining two pharmacophores into a single molecule. nih.gov

| Hybrid/Conjugate Type | Thiazolone Precursor | Coupling Partner | Reaction Type | Resulting Structure |

| Thiazolone-Pyrazoline Hybrids | 4-Thioxo-2-thiazolidinone or 2-Carbethoxymethylthio-2-thiazoline-4-one | 5-Aryl-3-phenyl-4,5-dihydropyrazole | Reaction followed by Knoevenagel condensation | Thiazolones with a 5-aryl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl framework. nih.gov |

| Benzoxazolone-Thiazole Conjugates | - | - | - | 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones. researchgate.net |

| Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates | 7-Methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazol-3-yl)prop-2-yn-1-ones | Aryl/hetero aryl amines | Condensation | 3-Arylaminopropenone linked 2-arylbenzo[d]imidazo[2,1-b]thiazole conjugates. nih.gov |

| 5-Aminosalicylate-Thiazolinone Hybrids | 4-Thiazolinone derivatives | 5-Aminosalicylic acid | Molecular hybridization | Acetylated 5-aminosalicylate-thiazolinone hybrids. nih.gov |

Exploration of Novel Reaction Pathways

The development of novel reaction pathways for the synthesis of 1,2-thiazol-5(2H)-one and its analogues is driven by the need for more efficient, versatile, and environmentally benign methodologies compared to traditional synthetic routes. Research in this area focuses on innovative strategies such as multi-component reactions, the use of alternative energy sources like photochemistry, and mechanism-driven design to create compounds with tailored properties.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient pathway to complex molecules. A notable example is the three-component synthesis of 5-aryl(heteryl)idene-thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole-6(5H)-ones, which are analogues of this compound. nih.gov This reaction proceeds by reacting 3-amino-1,2,4-triazole with chloroacetic acid and various aromatic or heteroaromatic aldehydes in a mixture of sodium acetate, acetic acid, and acetic anhydride (B1165640) under reflux conditions. nih.gov This one-pot approach provides a straightforward route to a library of derivatives. nih.gov

| Product | R¹ Group | Yield (%) |

| 2a | C₆H₅ | 84 |

| 2b | 4-CH₃-C₆H₄ | 81 |

| 2c | 4-CH₃O-C₆H₄ | 85 |

| 2d | 4-F-C₆H₄ | 76 |

| 2e | 4-Cl-C₆H₄ | 78 |

| 2f | 4-Br-C₆H₄ | 75 |

| 2g | 4-NO₂-C₆H₄ | 89 |

| 2h | 2,4-Cl₂-C₆H₃ | 86 |

| 2i | 3,4,5-(CH₃O)₃-C₆H₂ | 79 |

| 2j | 2-thienyl | 71 |

| 2k | 2-furyl | 73 |

| 2l | 3-pyridyl | 68 |

This table presents the yields for the three-component synthesis of various 5-aryl(heteryl)idene-thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole-6(5H)-ones. nih.gov

Photochemical Synthesis Routes

Photochemistry offers a unique approach to accessing reactive intermediates under mild conditions. A novel pathway to thiazole derivatives involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate. researchgate.net When this compound is photolyzed at 300 nm in acetonitrile (B52724) containing trifluoroacetic acid in the presence of thioamides, it yields thiazole-5-carboxylate esters in moderate yields (40–60%). researchgate.net The reaction proceeds through an intermediate carbene, to which the thioamide adds through its sulfur atom, followed by cyclization to form the thiazole ring. researchgate.net In the absence of the acid, intermediate vinyl thioesters can be isolated. researchgate.net This method demonstrates the utility of photochemical energy to drive transformations that might be difficult to achieve through conventional thermal methods.

Mechanism-Driven Design and Synthesis

A modern and sophisticated approach to generating novel analogues involves a mechanism-driven design based on understanding the structure–activity relationship (SAR) and structure–toxicity relationship (STR). acs.org This strategy has been employed to create new isothiazolinone alternatives that retain high antimicrobial efficacy while minimizing undesirable effects. acs.org

Based on SAR and STR insights, the following design strategies for new isothiazolinone compounds were established:

Maintaining chlorine substitution and the isothiazolinone ring to preserve antimicrobial activity. acs.org

Removing aromatic structures to avoid potential endocrine-disrupting toxicity. acs.org

Shortening the alkyl carbon chain or introducing ether bonds to reduce hydrophobicity and associated toxicity. acs.org

Following these principles, two new isothiazolinone analogues, designated Target 1 and Target 2, were developed. The synthesis of Target 1 involved a three-step process starting from 3,3′-dithiodipropionic acid. acs.org This acid was first converted to its corresponding acyl chloride using oxalyl chloride. acs.org The subsequent reaction with a specific amine followed by cyclization yielded the final target molecule. acs.org This approach exemplifies a rational design pathway where synthetic chemistry is guided by mechanistic biological understanding to produce novel, optimized analogues. acs.org

| Pathway | Description | Key Features | Analogues Produced |

| Multi-Component Reaction | One-pot reaction of 3-amino-1,2,4-triazole, chloroacetic acid, and an aldehyde. nih.gov | High efficiency, operational simplicity. nih.gov | 5-Aryl(heteryl)idene-thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole-6(5H)-ones. nih.gov |

| Photochemical Synthesis | Photolysis of an isoxazol-5(2H)-one derivative in the presence of thioamides. researchgate.net | Utilizes light energy, proceeds via a carbene intermediate, mild conditions. researchgate.net | Thiazole-5-carboxylate esters. researchgate.net |

| Mechanism-Driven Design | Synthesis based on pre-determined structure-activity and structure-toxicity relationships. acs.org | Rational design, targeted synthesis for optimized properties. acs.org | Isothiazolinone alternatives with modified alkyl chains. acs.org |

This table summarizes the novel reaction pathways explored for the synthesis of this compound analogues.

Advanced Spectroscopic and Structural Elucidation of 1,2 Thiazol 5 2h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 1,2-Thiazol-5(2H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer a wealth of structural information. In the ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, protons attached to the thiazole (B1198619) ring or adjacent to heteroatoms will resonate at characteristic frequencies. The multiplicity of signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the proton network.

In ¹³C NMR spectroscopy, the chemical shifts of carbon atoms provide insights into their hybridization and the nature of their attached atoms. Carbonyl carbons, such as the one in the thiazol-5(2H)-one ring, typically appear at a significantly downfield chemical shift. The signals for carbons within the thiazole ring are also found in characteristic regions of the spectrum. For example, in a study of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the carbons of the 4-thiazolidinone ring were observed at 126.8 ppm (C-5), 174.5 ppm (C-2), and 180.4 ppm (C-4, C=O) mdpi.com.

The presence of tautomerism, such as amino/imino tautomerism, can complicate NMR spectra by leading to a set of doubled signals for the involved protons and carbons, as observed for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 174.5 |

| C4 | - | 180.4 |

| C5 | - | 126.8 |

| =CH | 7.54 & 7.55 (s) | 129.5 & 130.1 |

| NH | 9.95 (brs) | - |

To unravel more complex structures and resolve ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

Common 2D NMR techniques used for the structural elucidation of thiazole derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

For instance, in the structural confirmation of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, ¹H-coupled ¹³C NMR spectroscopy was used to determine the geometry of the C=C bond. The ³J(C4-Hβ) coupling constant value of 5.6 Hz confirmed the (Z)-geometry of the derivative nih.gov.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a unique "molecular fingerprint" for a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

For this compound derivatives, key vibrational bands include:

C=O stretching: The carbonyl group of the thiazolone ring typically shows a strong absorption band in the region of 1650-1750 cm⁻¹. For example, a C=O stretch was observed at 1678 cm⁻¹ for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one mdpi.com.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring appear in the 1500-1650 cm⁻¹ region.

N-H stretching: If an N-H bond is present, a stretching vibration is typically observed in the range of 3100-3500 cm⁻¹. In the case of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, N-H stretching was identified at 3156 and 3015 cm⁻¹ mdpi.com.

C-S stretching: The carbon-sulfur bond stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

The formation of thiazolotriazinone derivatives on a solid phase was monitored by real-time ATR-FTIR spectroscopy, where the appearance of characteristic amide bands confirmed the reaction progress mdpi.com.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the context of thiazole derivatives, Raman spectroscopy can provide valuable information about the ring vibrations and the C-S bond. For thiazole itself, Raman spectra have been recorded in various states and solvents to study its vibrational properties rsc.org. The C-S stretching mode of the thiazole ring is often observed in the Raman spectrum. For instance, in a study of a substituted thiazole, strong bands at 855 and 712 cm⁻¹ in the IR spectrum and 718 cm⁻¹ in the Raman spectrum were assigned to the C-S stretching mode scialert.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The presence of isotopes, such as the ³⁴S isotope of sulfur, can lead to a characteristic M+2 peak, which is a useful indicator for sulfur-containing compounds like thiazoles.

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods. Under EI conditions, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of these fragmentation pathways can provide significant structural information. For example, the fragmentation of pyrimidinethiones and thiazolo[3,2-a]pyrimidines has been studied, revealing that the pyrimidine ring is generally more stable than the thiazole ring during fragmentation sapub.orgresearchgate.net.

In a study of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-HRMS (High-Resolution Mass Spectrometry) was used to differentiate between the isomers based on their fragmentation patterns nih.gov. The loss of N₂ was identified as a primary fragmentation process for 1,2,3-thiadiazole derivatives nih.gov. The fragmentation of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl]-2H-chromen-2-one has also been investigated to understand its mass spectral behavior wisdomlib.org.

Table 2: Summary of Spectroscopic Techniques for this compound Derivatives

| Technique | Information Provided | Key Features for this compound Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Chemical shifts of ring protons, coupling patterns |

| ¹³C NMR | Carbon skeleton, functional groups | Chemical shifts of carbonyl and ring carbons |

| 2D NMR | Detailed connectivity (H-H, C-H) | Unambiguous assignment of complex structures |

| FT-IR | Functional groups | C=O, C=N, N-H, C-S stretching vibrations |

| Raman | Molecular fingerprint, symmetric vibrations | Ring breathing modes, C-S stretching |

Electronic Spectroscopy for Conjugation and Chromophoric Properties

The electronic properties of this compound derivatives, particularly their ability to absorb and emit light, are dictated by the extent of electron conjugation and the nature of their chromophoric systems. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are crucial for elucidating these characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For derivatives of this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide insight into the molecule's conjugation and chromophoric structure.

In studies of related thiazolidin-4-one derivatives, which share a similar core structure, the electronic absorption spectra reveal distinct bands corresponding to specific electronic transitions. For example, the spectrum for (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one shows characteristic absorption peaks in the ultraviolet and visible regions. These absorptions are generally attributed to π-π* and n-π* transitions within the conjugated system.

Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), complement experimental findings by predicting the energies and natures of these transitions. For the aforementioned thiazolidin-4-one derivative, TD-DFT calculations have correlated the observed absorption bands with specific molecular orbital transitions, such as HOMO → LUMO and others involving orbitals like HOMO-2 and LUMO+1. A significant absorption band observed in the visible region is often assigned to an intramolecular charge transfer (ICT) excitation, which occurs between electron-donor and electron-acceptor portions of the molecule.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 348 | 342.90 | 0.2430 | - | π-π* / n-π |

| 406 | 405.85 | 0.3780 | HOMO-2 → LUMO (42%) HOMO → LUMO+1 (49%) | π-π / n-π* |

| - | 522.01 | 0.1519 | HOMO → LUMO (98%) | Intramolecular Charge Transfer (ICT) |

Data derived from studies on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is highly sensitive to the molecule's structure and its environment. While not all this compound derivatives are fluorescent, those with extended π-systems and appropriate substituents can exhibit significant emission.

The study of related heterocyclic systems, such as 1,3,4-thiadiazole derivatives, provides a model for understanding the fluorescence behavior of thiazoles. For instance, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole exhibits a dual fluorescence effect, which is sensitive to solvent polarity, pH, and molecular aggregation. This phenomenon is often linked to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of different molecular forms in solution.

In another related compound, 2,5-Diphenyl-thiazolo[5,4-d]thiazole, the fluorescence emission spectrum is a near mirror image of its absorption spectrum. researchgate.net This suggests that the molecule's geometry does not significantly distort upon electronic excitation. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can provide information about the structural and electronic changes that occur in the excited state. Factors such as substituent effects, molecular aggregation, and pH can significantly influence the fluorescence quantum yield and emission wavelength of these compounds. For example, with certain 1,3,4-thiadiazole analogues, increasing compound concentration leads to a notable growth in emission at specific wavelengths, indicating the impact of aggregation on the fluorescence properties. nih.gov

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and its interactions within the crystal lattice.

Solid-State Molecular Geometry and Conformation

X-ray crystallographic studies of this compound derivatives and their analogues reveal key structural features. The geometry of the five-membered thiazole ring and the conformation of its substituents are of particular interest.

For example, the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol shows that the thiazole and benzene rings are nearly co-planar, with a very small dihedral angle of 2.1(2)° between their planes. researchgate.net This planarity facilitates π-electron delocalization across the molecular framework. In the solid-state structure of isotiazofurin, a thiazole C-nucleoside, the C-glycosidic torsion angle is in the anti conformation, and the carboxamide amino group is oriented cis-planar to the ring nitrogen atom. nih.gov

The geometry of exocyclic double bonds, which are common in derivatives such as 5-benzylidene-thiazol-4(5H)-ones, can be definitively assigned. While NMR spectroscopy can suggest the geometry (e.g., Z-geometry based on coupling constants), X-ray diffraction provides direct confirmation of the stereochemistry in the solid state. nih.gov

| Compound | Parameter | Value |

|---|---|---|

| 2-(2-Amino-5-methylthiazol-4-yl)phenol | Dihedral Angle (Thiazole-Benzene) | 2.1(2)° |

| Isotiazofurin | C-Glycosidic Torsion Angle | anti Conformation |

| Carboxamide Group Orientation | cis-planar to Ring N |

Data derived from crystallographic studies of specified thiazole analogues. researchgate.netnih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role. The analysis of these interactions is crucial for understanding the supramolecular architecture of this compound derivatives.

The core structure contains potential hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., the carbonyl oxygen C=O and the ring nitrogen). These functional groups readily participate in forming robust hydrogen bonding networks that stabilize the crystal lattice.

| Interaction Type | Description | Bond Parameters (D-H···A) |

|---|---|---|

| Intermolecular | N—H···O | D···A = 2.961 (3) Å; D-H···A = 138° |

| Intramolecular | O—H···N | D···A = 2.521 (3) Å; D-H···A = 148° |

Data derived from the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,2 Thiazol 5 2h One Systems

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1,2-thiazol-5(2H)-one systems. DFT and ab initio methods are at the forefront of these investigations, allowing for the precise calculation of molecular geometries, energy levels, and charge distributions. These calculations are performed by solving the Schrödinger equation, with DFT using electron density as the primary variable and ab initio methods using the full wavefunction, offering a balance between computational cost and accuracy.

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. Using DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netepu.edu.iqscispace.com For instance, in studies of related thiazole (B1198619) derivatives, DFT calculations have been shown to reproduce experimental crystal structures with high fidelity. semanticscholar.orgnih.gov

The energetic landscape of a molecule describes the potential energy of the system as a function of its geometry. By mapping this landscape, stable conformers (local minima) and the transition states that connect them can be identified. This is crucial for understanding the molecule's flexibility and the energy barriers to conformational change. For various benzothiazole (B30560) and thiazole derivatives, computational studies have successfully identified the most stable conformers by comparing their total energies. mdpi.comiu.edu.sa For example, a conformational analysis of certain benzothiazole derivatives revealed two stable conformers at 0° and 180° dihedral angles, providing insight into their structural preferences. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Thiazole-Related Structures Note: Data is illustrative of typical results from DFT calculations on related heterocyclic systems, as specific data for the parent this compound is not readily available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value | Method/Basis Set |

|---|---|---|---|

| Bond Length | C=O | ~1.22 Å | B3LYP/6-311G(d,p) |

| Bond Length | C-S | ~1.76 Å | B3LYP/6-311G(d,p) |

| Bond Length | N-S | ~1.69 Å | B3LYP/6-311G(d,p) |

| Bond Angle | C-S-N | ~92° | B3LYP/6-311G(d,p) |

| Bond Angle | O=C-N | ~125° | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. DFT calculations are widely used to determine the energies of these frontier orbitals. For various thiazole derivatives, these calculations have shown that the distribution and energy of HOMO and LUMO are significantly influenced by the substituents on the thiazole ring. mdpi.com These computational insights help explain the electronic behavior and reactivity of these compounds. distantreader.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Derivatives Note: This table presents typical values obtained from DFT calculations on substituted thiazole systems to demonstrate the application of FMO analysis.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Thiazole Derivative A | -6.5 | -1.8 | 4.7 |

| Substituted Thiazole Derivative B | -6.2 | -2.1 | 4.1 |

| Substituted Benzothiazole Derivative C | -5.9 | -1.5 | 4.4 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. blogspot.com

In a typical MEP map, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For thiazole and oxazol-5-one derivatives, MEP analyses have successfully identified the electronegative oxygen and nitrogen atoms as centers of negative potential, highlighting them as likely sites for interaction with electrophiles. semanticscholar.orgresearchgate.net This analysis provides crucial insights into the intermolecular interactions and chemical reactivity of the this compound system.

Molecular Modeling and Dynamics Simulations

While electronic structure calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations allow for the investigation of the behavior of molecules over time and their interactions with their environment.

Molecular dynamics (MD) simulations are a powerful technique for studying the adsorption of molecules onto surfaces, providing atomistic-level details of the interaction mechanisms. princeton.edufrontiersin.org These simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to investigate processes like the binding of organic molecules to mineral or material surfaces. nih.govmdpi.com

For isothiazolinone compounds, understanding their adsorption behavior is crucial for applications such as biocidal coatings and environmental fate analysis. Theoretical studies on the adsorption of isothiazolinones onto materials like mesoporous silica (B1680970) indicate that the process is complex, with interactions driven by factors like pore size and surface chemistry. conicet.gov.ar MD simulations can elucidate the specific interactions, such as hydrogen bonding or van der Waals forces, that govern the adsorption process. This knowledge is vital for designing materials with enhanced adsorption capacity for isothiazolinones in various industrial applications. conicet.gov.ar

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. iu.edu.sa Computational methods, particularly DFT, are used to calculate the energies of different conformers, which arise from rotation around single bonds. mdpi.com

For complex heterocyclic systems like (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, molecular dynamics simulations have been used to analyze the stability and conformational changes of the molecule over time, complementing static docking results. mdpi.com By scanning the potential energy surface through systematic variation of dihedral angles, researchers can identify low-energy, stable conformations and the energy barriers separating them. mdpi.com This information is essential for predicting the predominant shapes of this compound derivatives in different environments and understanding how their structure relates to their function.

Reactivity and Mechanistic Predictions through Computational Modeling

Theoretical studies are instrumental in predicting the reactivity of chemical systems and elucidating the intricate details of reaction mechanisms. This is often achieved through the calculation of reactivity descriptors and the mapping of reaction pathways.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual density functional theory (DFT), are fundamental in predicting how a molecule will interact with other chemical species. Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), provide a general overview of a molecule's reactivity. Local descriptors, like the Fukui function and dual descriptor, pinpoint the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

Currently, there are no published studies that report the calculated global and local reactivity descriptors for this compound. Such data would be crucial for understanding its kinetic stability and predicting its behavior in chemical reactions. A hypothetical data table for such descriptors, were they to be calculated, would resemble the following:

| Descriptor | Symbol | Value (Arbitrary Units) |

| Chemical Potential | μ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Electrophilicity | ω | Data not available |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Gap | ΔE | Data not available |

The values in this table would be obtained through quantum chemical calculations, providing a quantitative measure of the molecule's electronic properties and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

Computational modeling is also essential for mapping out the energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

To date, no computational studies have been published that elucidate reaction pathways or analyze transition states for reactions involving this compound. Research in this area would provide a detailed, step-by-step understanding of how this molecule transforms during a chemical process. A theoretical investigation would typically yield data that could be summarized as follows:

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hypothetical Reaction | This compound + Reagent | [TS Structure] | Product Complex | Data not available | Data not available |

This type of analysis is fundamental to understanding reaction mechanisms at a molecular level, and its absence for this compound highlights a significant gap in the chemical literature.

Mechanistic Studies of Biological and Bio Inspired Activities of Thiazolone Scaffolds

Elucidation of Enzyme Inhibition Mechanisms

The interaction of thiazolone-based compounds with various enzymes has been a subject of intensive research. These studies aim to elucidate the specific molecular interactions and conformational changes that lead to the modulation of enzyme activity.

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. Consequently, the development of HNE inhibitors is a significant therapeutic goal.

In a study focused on the potential of thiazol-2-(3H)-ones, isomers of the 1,2-thiazol-5(2H)-one scaffold, as HNE inhibitors, a series of new derivatives were synthesized and evaluated. However, these compounds did not exhibit any inhibitory activity against HNE at the highest tested concentration of 40 µM. Molecular modeling studies provided a potential explanation for this lack of activity. It was suggested that the low-energy conformation of the thiazol-2-(3H)-one derivatives may hinder the nucleophilic attack on the endocyclic carbonyl group by the catalytic Ser195 residue of HNE. This is in contrast to isoxazol-5(2H)-one analogs, which have been identified as potent HNE inhibitors. This research indicates that the thiazol-2-(3H)-one scaffold may not be a suitable template for the design of effective HNE inhibitors.

Protease Inhibition:

Thiazole (B1198619) and its derivatives have been explored as potential inhibitors of various proteases. For instance, thiazole-based thiazolidin-4-one derivatives have been investigated as potential inhibitors of the main protease of SARS-CoV-2. nih.gov Molecular docking studies of these compounds suggested that their hydrophobic nature allows for π-π interactions with key amino acid residues in the active site, such as His41, Cys145, and Glu166, thereby enhancing inhibition. nih.gov The formation of a stable complex with the enzyme is crucial for its inactivation. nih.gov

Aldose Reductase Modulation:

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in diabetic complications. The inhibition of this enzyme is a validated strategy for the management of such complications.

Several studies have focused on thiazoline and thiazolidinone derivatives as inhibitors of aldose reductase (ALR2). nih.govnih.gov For example, a series of synthetic thiazoline derivatives were screened for their inhibitory activity against both aldehyde reductase (ALR1) and ALR2. nih.gov Certain compounds were identified as selective ALR2 inhibitors, with some showing excellent selectivity for ALR2 over ALR1. nih.gov This selectivity is crucial for minimizing off-target effects. The mechanism of inhibition often involves the interaction of the thiazolone core and its substituents with the active site of the enzyme. For instance, in benzothiazole-based thiazolidinones, the benzothiazole (B30560) moiety can occupy a hydrophobic pocket in the enzyme's active site, while other parts of the molecule form hydrogen bonds with key residues like Val47, Tyr48, and His110. nih.gov

| Compound Type | Key Structural Features | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| 5-nonsubstituted thiazolidinone derivatives | Unsubstituted at the 5-position of the thiazolidinone ring | No significant inhibition | N/A |

| 5-methyl substituted thiazolidinone derivatives | Methyl group at the 5-position of the thiazolidinone ring | Significant inhibition (1.42-9.31%) | Positive influence of the 5-methyl group on activity |

| Hydrazinecarbothioamide derivatives | Bearing an imidazo[2,1-b]thiazole moiety | Most efficient inhibition (13.73-25.41%) | Specific interactions of the hydrazinecarbothioamide and imidazo[2,1-b]thiazole moieties with the enzyme active site |

Investigation of Receptor Binding and Antagonism Pathways

Thiazolone scaffolds have also been investigated for their ability to interact with and modulate the function of various receptors, playing a role in signal transduction pathways.

The 5-hydroxytryptamine (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. Antagonists of these receptors have therapeutic applications in a range of disorders.

While direct studies on this compound as a 5-HT receptor antagonist are limited, research on related benzothiazolone scaffolds has shown promise. For example, benzothiazolone derivatives have been explored as ligands for the 5-HT6 receptor. nih.gov These studies provide a basis for investigating the potential of the core thiazolone structure in modulating serotonergic pathways. The mechanism of antagonism for many 5-HT receptor antagonists involves competitive binding to the receptor, preventing the endogenous ligand, serotonin, from binding and activating it. nih.gov This blockade can modulate downstream signaling pathways. nih.gov For instance, 5-HT3 receptor antagonists inhibit the binding of serotonin to postsynaptic 5-HT3 receptors, which can lead to an antidepressant-like effect by increasing the availability of serotonin for other receptor subtypes. nih.gov

Fundamental Mechanisms of Antimicrobial Action

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.

The antibacterial efficacy of thiazolone derivatives is believed to stem from their ability to interfere with essential bacterial processes. One of the proposed mechanisms for the antimicrobial action of 1,2-benzisothiazolin-3-one, a related structure, is the targeting of cellular thiol groups. researchgate.net This interaction can disrupt the function of thiol-containing enzymes and proteins, which are vital for bacterial metabolism and survival. researchgate.net The compound has been shown to significantly inhibit the active transport and oxidation of glucose in Staphylococcus aureus, suggesting that interference with metabolic pathways dependent on thiol-containing enzymes is a primary mode of action. researchgate.net

In silico studies on benzothiazolylthiazolidin-4-one derivatives have predicted that the inhibition of LD-carboxypeptidase could be a probable mechanism of their antibacterial activity. nih.gov This enzyme is involved in the synthesis and remodeling of the bacterial cell wall, and its inhibition can lead to cell lysis and death. nih.gov Furthermore, the ability of some thiazole-based Schiff bases to inhibit aminoacyl-tRNA synthesis pathways has been suggested as a possible mechanism for their antibacterial properties. nih.gov

| Proposed Mechanism | Target Enzyme/Process | Bacterial Species | Supporting Evidence |

|---|---|---|---|

| Targeting of cellular thiol groups | Thiol-containing enzymes and proteins involved in metabolism | Staphylococcus aureus | Inhibition of active transport and glucose oxidation researchgate.net |

| LD-carboxypeptidase inhibition | Bacterial cell wall synthesis and remodeling | General (predicted) | In silico docking studies nih.gov |

| Inhibition of aminoacyl-tRNA synthesis | Protein synthesis | General (suggested) | Structure-activity relationship studies nih.gov |

Antifungal Activity: Cellular Target Identification

The antifungal action of thiazolone scaffolds, including derivatives of this compound, is primarily attributed to their ability to disrupt the fungal cell's structural integrity. Research suggests that the mechanism of action is likely related to interference with the fungal cell wall and/or the cell membrane. nih.govnih.gov The amphiphilic nature of some thiazole derivatives may facilitate their integration into the cell membranes of microorganisms like fungi, contributing to their antifungal effects. mdpi.com

One approach to identifying the cellular target involves osmotic stress tests. For instance, studies on certain thiazole derivatives have shown a significant increase in their minimum inhibitory concentration (MIC) values when tested in a medium containing sorbitol. researchgate.net Sorbitol is an osmotic protectant that stabilizes fungal protoplasts, so an increase in MIC in its presence suggests that the compound's primary target is the cell wall. researchgate.net This indicates that these thiazole derivatives may inhibit enzymes essential for cell wall biosynthesis, leading to cell lysis under normal osmotic conditions.

Furthermore, interactions with ergosterol, a vital component of the fungal cell membrane, have been investigated as another potential mechanism. A notable increase in the MIC values of some thiazole derivatives in the presence of exogenous ergosterol points towards the cell membrane as a target. researchgate.net This suggests that the compounds might bind to ergosterol, disrupting the membrane's structure and function, which can lead to increased permeability and ultimately cell death. The lipophilicity of these derivatives has been correlated with their high antifungal activity, supporting the notion of interaction with the lipid-rich cell membrane. nih.govnih.gov

The following table summarizes the observed effects of thiazole derivatives on fungal cellular components, providing insight into their potential targets.

Table 1: Cellular Target Identification of Thiazole Derivatives' Antifungal Activity

| Experimental Observation | Implied Cellular Target | Mechanism of Action |

|---|---|---|

| Increased MIC in the presence of sorbitol researchgate.net | Fungal Cell Wall | Inhibition of cell wall synthesis, leading to osmotic instability. |

| Increased MIC in the presence of exogenous ergosterol researchgate.net | Fungal Cell Membrane | Binding to ergosterol, causing membrane disruption and increased permeability. |

Antiviral Properties

The thiazole scaffold is a constituent of numerous compounds demonstrating a broad spectrum of antiviral activities. nih.govresearchgate.net Thiazole derivatives have been reported to be effective against a wide range of viruses, including but not limited to influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV and HCV), and human immunodeficiency virus (HIV). nih.govnih.gov While specific studies focusing exclusively on this compound are limited, the general antiviral potential of the broader thiazole class provides a strong basis for its consideration as an antiviral agent.

The mechanisms through which thiazole-containing compounds exert their antiviral effects are varied. For some viruses, they have been found to inhibit viral entry into host cells, while for others, they interfere with viral replication processes. For instance, certain thiazole derivatives have been identified as inhibitors of viral proteases, which are essential for the cleavage of viral polyproteins into functional units. nih.gov For example, derivatives have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2. nih.gov

Another documented mechanism involves the inhibition of viral RNA polymerase, an enzyme critical for the replication of RNA viruses. By targeting these essential viral enzymes, thiazole derivatives can effectively halt the viral life cycle. The broad-spectrum activity of some thiazolides, like Nitazoxanide, against viruses such as influenza A, hepatitis B and C, and SARS-CoV-2 underscores the therapeutic potential of this class of compounds. liverpool.ac.uk

The table below presents a selection of viruses that have been shown to be susceptible to inhibition by various thiazole derivatives, highlighting the broad-ranging antiviral potential of this chemical scaffold.

Table 2: Antiviral Spectrum of Thiazole Derivatives

| Virus Family/Genus | Specific Virus Examples | Reference |

|---|---|---|

| Coronaviridae | SARS-CoV-2, MERS-CoV | nih.gov |

| Orthomyxoviridae | Influenza A virus | liverpool.ac.uk |

| Hepadnaviridae | Hepatitis B virus (HBV) | nih.gov |

| Flaviviridae | Hepatitis C virus (HCV) | nih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV) | nih.gov |

| Herpesviridae | Herpes viruses | nih.gov |

Theoretical Perspectives on Anticancer Activity Mechanisms

Theoretical and computational studies have provided significant insights into the potential anticancer mechanisms of thiazole derivatives. These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic and structural properties of these molecules and correlate them with their biological activity. nih.govresearchgate.net

A key aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A small HOMO-LUMO energy gap (ΔE) is generally associated with higher chemical reactivity and has been linked to greater biological activity in some thiazole derivatives. nih.gov For instance, a lower HOMO-LUMO gap in certain thiazole derivatives has been correlated with moderate anticancer activity. nih.gov

These electronic properties are believed to play a crucial role in the interaction of thiazole derivatives with biological targets. The ability to donate or accept electrons can facilitate the formation of bonds with active sites of enzymes or receptors involved in cancer cell proliferation. For example, some thiazole-based compounds are thought to inhibit cancer cell growth by targeting various proteins such as protein and lipid kinases, or by inducing apoptosis through pathways involving Bcl-2. researchgate.netresearchgate.net

Computational docking studies further elucidate the potential mechanisms by predicting the binding modes of thiazole derivatives within the active sites of key anticancer targets, such as tubulin. scispace.com These studies have shown that thiazol-5(4H)-ones can occupy the colchicine binding site of tubulin, thereby inhibiting its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. scispace.com The cytotoxic activity of these compounds has been directly linked to their ability to disrupt microtubule dynamics. scispace.com

The following table summarizes key theoretical parameters and their implications for the anticancer activity of thiazole derivatives.

Table 3: Theoretical Parameters and Their Relation to Anticancer Activity of Thiazole Derivatives

| Theoretical Parameter | Definition | Implication for Anticancer Activity | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher HOMO energy can indicate a greater tendency to donate electrons to biological receptors. | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower LUMO energy suggests a greater ability to accept electrons, facilitating interactions with biological targets. | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap is often associated with higher chemical reactivity and potentially greater biological activity. | nih.gov |

Principles of Corrosion Inhibition

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. scispace.comsemanticscholar.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com

Adsorption Thermodynamics and Kinetics on Metal Surfaces

The process of corrosion inhibition by thiazole derivatives is fundamentally governed by their adsorption at the metal-solution interface. The efficiency of these inhibitors is highly dependent on their concentration, the temperature, and the nature of the metal and the corrosive environment. eurjchem.com

The adsorption of thiazole derivatives on a metal surface can be described by various adsorption isotherms, such as the Langmuir, Temkin, and Bockris-Swinkels isotherms. scispace.comeurjchem.comresearchgate.net The specific isotherm that best fits the experimental data provides insights into the nature of the interaction between the inhibitor molecules and the metal surface. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface. scispace.com

Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), are crucial for understanding the spontaneity and nature of the adsorption process. A negative value of ΔG°ads indicates a spontaneous adsorption process. nih.gov The magnitude of ΔG°ads can also help to distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions, while values around -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal. ekb.eg In many cases, the adsorption of thiazole derivatives involves a combination of both physical and chemical processes. nih.govnih.gov

The following table provides a general overview of the thermodynamic parameters associated with the adsorption of thiazole-based corrosion inhibitors.

Table 4: Thermodynamic Parameters for Adsorption of Thiazole Derivatives on Metal Surfaces

| Thermodynamic Parameter | Significance | Typical Findings for Thiazole Derivatives |

|---|---|---|

| Gibbs Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption. | Negative values confirm spontaneous adsorption. Magnitudes suggest a mixed mode of physisorption and chemisorption. nih.govekb.eg |

| Enthalpy of Adsorption (ΔH°ads) | Distinguishes between exothermic and endothermic adsorption. | Can be either negative (exothermic) or positive (endothermic), depending on the specific inhibitor and conditions. |

Role of Heteroatoms and Electronic Structure in Inhibitory Performance

The exceptional performance of thiazole derivatives as corrosion inhibitors is intrinsically linked to their molecular and electronic structure. The presence of heteroatoms—specifically nitrogen and sulfur—and π-electrons in the aromatic ring are key features that facilitate their strong adsorption onto metal surfaces. semanticscholar.orgmdpi.comnih.gov

The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption). nih.gov This interaction is a primary reason for the strong adhesion of these inhibitor molecules to the metal surface. The π-electrons of the thiazole ring can also interact with the metal surface, further enhancing the adsorption process. semanticscholar.org

Quantum chemical calculations are widely used to correlate the electronic properties of inhibitor molecules with their inhibition efficiency. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE) are particularly important. researchgate.net A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, which generally correlates with better inhibition performance. Conversely, a lower ELUMO suggests a greater ability of the molecule to accept electrons from the metal surface. A smaller ΔE value implies higher reactivity and can be indicative of a more effective inhibitor. researchgate.net

The presence of electron-donating or electron-withdrawing groups on the thiazole ring can significantly influence these electronic properties and, consequently, the inhibition efficiency. Electron-donating groups can increase the electron density on the molecule, enhancing its ability to donate electrons and thus improving its inhibitory effect. Conversely, strong electron-withdrawing groups might reduce the inhibition efficiency. science.gov

The table below outlines the key structural and electronic features of thiazole derivatives that contribute to their corrosion inhibition performance.

Table 5: Influence of Molecular and Electronic Structure on Corrosion Inhibition by Thiazole Derivatives

| Feature | Role in Corrosion Inhibition |

|---|---|

| Nitrogen and Sulfur Heteroatoms | Act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption). nih.gov |

| π-Electrons in the Aromatic Ring | Participate in the adsorption process through interactions with the metal surface, contributing to the stability of the protective film. semanticscholar.org |

| High EHOMO | Indicates a strong electron-donating ability, which generally leads to more effective adsorption and higher inhibition efficiency. |

| Low ELUMO | Suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the adsorption process. |

Advanced Research Applications and Future Outlook in Chemical Sciences

1,2-Thiazol-5(2H)-one as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The thiazole (B1198619) ring, and specifically the this compound core, is recognized as such a scaffold. nih.gov Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. eurekaselect.commdpi.com

The rational design of new drugs often involves combining different pharmacophores or modifying a core scaffold to enhance activity and selectivity. The this compound framework serves as an excellent starting point for such strategies. One common approach is the hybridization of the thiazolone scaffold with other known bioactive templates. For instance, researchers have designed potent tyrosinase inhibitors by creating hybrid molecules that combine the 2-aminothiazol-4(5H)-one scaffold (a close isomer of this compound) with a β-phenyl-α,β-unsaturated carbonyl (PUSC) template. mdpi.com This strategy aims to create new chemical entities with synergistic or enhanced biological activity. researchgate.net

Another key design strategy is bioisosteric replacement, where a part of a molecule is replaced by a chemical group with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. In the context of thiazole-based compounds, replacing one heterocyclic ring system with another, such as substituting a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on a (5-benzylthiazol-2-yl)amide scaffold, has been shown to significantly enhance anticancer activity. researchgate.net This highlights the tunability of the thiazole framework in fine-tuning molecular properties for targeted therapeutic outcomes. The development of these compounds often utilizes multi-component reactions, which allow for the efficient, one-pot synthesis of diverse libraries of thiazolone derivatives for biological screening. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiazolone derivatives, SAR investigations have provided crucial insights for optimizing lead compounds. For example, in a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives designed as tyrosinase inhibitors, the position and nature of substituents on the benzylidene ring were found to be critical for inhibitory potency. mdpi.com

Key findings from SAR studies on these thiazolone analogs revealed that:

A hydroxyl (-OH) group at the 4-position of the benzylidene ring is beneficial for activity.

Replacing the 4-hydroxyl group with a methoxy (-OCH3) group leads to a significant decrease in tyrosinase inhibitory activity. mdpi.com

The relative positioning of substituents is crucial; swapping the 3-methoxy and 4-hydroxyl groups on the benzylidene ring can increase inhibitory activity by nearly 15-fold. mdpi.com

The presence of two hydroxyl groups at the 2- and 4-positions results in a compound over 100 times more potent than the reference compound, kojic acid. mdpi.com

These findings are often supported by in silico molecular docking studies, which help visualize the binding interactions between the inhibitor and the active site of the target enzyme, further guiding the rational design of more potent analogs. nih.govnih.gov

The following interactive table details the SAR for a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives as mushroom tyrosinase inhibitors, demonstrating the impact of substitutions on the benzylidene ring.

| Compound | Substitution (R) on Benzylidene Ring | IC₅₀ (μM) |

| 1 | 4-OH | 27.5 |

| 2 | 4-OCH₃ | 125.7 |

| 5 | 4-OH, 3-OCH₃ | 148.3 |

| 7 | 3-OH, 4-OCH₃ | 10.0 |

| 8 | 2,4-diOH | 0.27 |

| Kojic Acid | (Reference) | 28.6 |

Data sourced from studies on tyrosinase inhibitors. mdpi.com

Development of Advanced Materials Incorporating Thiazolone Moieties

The incorporation of heterocyclic moieties like this compound into polymers and other materials can impart unique functionalities. While research into broad material applications is still emerging, the use of isothiazolinone derivatives in antifouling technologies is well-established.

The synthesis of polymers containing thiazole rings, such as poly(benzobisthiazoles), has been explored to create materials with high thermal stability. researchgate.net These polymers are synthesized through polycondensation processes, and their rigid structures contribute to their robustness. While these examples utilize the broader thiazole scaffold, they point toward the potential of incorporating the specific this compound unit into polymer backbones or as pendant groups to modify material properties. The reactive sites on the thiazolone ring offer opportunities for polymerization or grafting onto other materials, potentially enhancing properties such as thermal resistance, conductivity, or photochemical response. However, literature focusing specifically on the this compound moiety for these advanced material applications remains an area for future development.

Derivatives of this compound, particularly isothiazolinones like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), are widely used as active agents in antifouling coatings for marine applications. nih.gov Biofouling, the accumulation of microorganisms, plants, and algae on wet surfaces, is a significant problem for maritime industries.

The antifouling mechanism of isothiazolinones is a two-step process. researchgate.net First, there is a rapid inhibition of microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage that leads to cell death over a period of hours. researchgate.net The core of this mechanism lies in the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom is susceptible to nucleophilic attack by thiol groups (-SH) present in cellular components, such as the amino acid cysteine in enzymes and the antioxidant glutathione. nih.gov This interaction leads to the opening of the heterocyclic ring and the formation of destructive disulfide bonds, which inactivates critical enzymes involved in respiration and energy generation, ultimately disrupting essential metabolic pathways and leading to cell death. nih.govresearchgate.net

Role in Chemical Synthesis and Reagent Development

The this compound ring is not only a target for synthesis but also a valuable starting material and intermediate for creating more complex heterocyclic systems. Its inherent reactivity allows it to serve as a versatile building block in organic synthesis.

Thiazolones can be used as synthons in multicomponent reactions, which are highly efficient chemical reactions where multiple reactants combine in a single step to form a product that incorporates portions of all the reactants. nih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. For example, thiazolone derivatives can be synthesized in one-pot procedures involving the reaction of compounds like 2-thioxothiazolidin-4-one (rhodanine), an aldehyde, and an amine. nih.gov

Furthermore, the thiazolone ring can undergo various chemical transformations. For example, oxidation of isothiazoles with agents like hydrogen peroxide can yield the corresponding isothiazol-3(2H)-one 1,1-dioxides, creating a new class of compounds with different electronic and biological properties. researchgate.net The functional groups on the thiazolone scaffold can also be readily modified. For instance, the exocyclic double bond often present at the 5-position in benzylidene derivatives is a site for further chemical reactions. The ability to easily construct and subsequently modify the this compound core makes it a valuable tool for synthetic chemists in the development of novel reagents and the construction of complex molecular architectures. rsc.orgacs.org

Utilization as Synthetic Intermediates and Building Blocks

The 1,2-thiazole nucleus, and by extension this compound, is a significant scaffold in the field of medicinal chemistry and organic synthesis. globalresearchonline.net Thiazole derivatives serve as crucial starting materials and intermediates for the construction of more complex molecular architectures, particularly in the synthesis of fused heterocyclic systems. researchgate.net The reactivity of the thiazole ring allows for various chemical transformations, making it a versatile building block for creating libraries of compounds with diverse biological activities. mdpi.comnih.gov

One of the key applications of thiazole derivatives is in the synthesis of fused heterocycles. For instance, they are used as precursors for obtaining pyrazoloazines, which are important pharmacophores. The development of synthetic routes to these fused systems often relies on the versatile reactivity of the aminothiazole moiety. beilstein-journals.org Research has demonstrated the synthesis of novel heterocyclic systems containing a thiazole nucleus linked to furan, pyrrole, and thiophene ring systems, starting from 2-chloroacetamido-4-phenylthiazole. nih.gov

The versatility of the thiazole core is further exemplified by its use in solid-phase organic synthesis (SPOS), which is a powerful technique for generating large libraries of compounds for high-throughput screening. A solid-phase synthesis of thiazolo[4,5-d] mdpi.comnih.govtriazin-4(3H)-one derivatives has been developed, showcasing the utility of the thiazole framework in combinatorial chemistry for drug discovery. mdpi.com

Furthermore, derivatives of this compound can undergo a variety of reactions to yield a range of heterocyclic compounds. For example, [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl)-acetonitrile, a derivative of the core structure, has been shown to react with various reagents to produce tetrazoles, coumarins, and other complex heterocyclic systems. These reactions highlight the potential of the this compound scaffold as a versatile intermediate for accessing a wide array of chemical structures.

The following table provides a summary of representative synthetic applications of thiazole derivatives as building blocks:

| Starting Thiazole Derivative | Reagents and Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Chloroacetamido-4-phenylthiazole | Salicylaldehyde, K2CO3, DMSO | Thiazole-linked benzofuran | nih.gov |

| Thiazole derivative | Merrifield resin, Thorpe-Ziegler cyclization, sulfone oxidation | Thiazolo[4,5-d] mdpi.comnih.govtriazin-4(3H)-one | mdpi.com |

| [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl)-acetonitrile | Sodium azide, ammonium (B1175870) chloride, DMF | Tetrazole derivative |

Interdisciplinary Research Frontiers and Emerging Technologies

Integration with Supramolecular Chemistry and Self-Assembly

The structural features of 1,2-thiazole derivatives, including their planarity, potential for hydrogen bonding, and π-electron delocalization, make them attractive candidates for applications in supramolecular chemistry and the design of self-assembling systems. wikipedia.org The ability of these molecules to form ordered structures through non-covalent interactions is a key area of research with implications for materials science and nanotechnology.

The study of such supramolecular assemblies provides insights into how molecular design can be used to control the formation of larger, ordered structures. The specific geometry and electronic properties of the thiazole ring play a crucial role in directing these non-covalent interactions. While research in this area for this compound itself is still emerging, the principles demonstrated with related thiazole derivatives suggest a promising future for its integration into supramolecular chemistry. The ability to form predictable and stable supramolecular structures opens up possibilities for the development of new materials with tailored optical, electronic, and recognition properties.

Application in Sensor Development and Chemical Probes

The unique photophysical properties of certain thiazole derivatives make them promising candidates for the development of fluorescent sensors and chemical probes. The thiazole ring can act as a core fluorophore or be incorporated into larger conjugated systems to create molecules whose fluorescence properties change in response to specific analytes. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of various chemical species.

While specific applications of this compound in this area are not yet widely reported, research on related benzothiazole (B30560) derivatives provides a strong proof-of-concept. For instance, a benzothiazole-based derivative has been developed as an aggregation-induced emission (AIE) fluorescent "turn-on" probe for the detection of hydrogen peroxide in living cells. nih.gov This probe demonstrates high sensitivity and selectivity, highlighting the potential of the thiazole scaffold in designing probes for biologically relevant molecules.

Another study reports a novel benzo[d]thiazole-based fluorescent probe for the highly sensitive and selective imaging of cysteine in vitro and in vivo. researchgate.net This probe exhibits a significant fluorescence enhancement upon reaction with cysteine, allowing for its detection at nanomolar concentrations. The development of such probes is crucial for understanding the roles of important biomolecules in physiological and pathological processes.

The following table summarizes the characteristics of some thiazole-based fluorescent probes:

| Probe Name | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| BT-BO | Hydrogen Peroxide (H2O2) | Aggregation-Induced Emission (AIE), "turn-on" fluorescence | nih.gov |

| BT-AC | Cysteine (Cys) | "Turn-on" fluorescence with large Stokes shift | researchgate.net |

These examples underscore the potential of incorporating the 1,2-thiazole moiety into the design of novel sensors and chemical probes. Future research could focus on functionalizing the this compound core to create new probes with tailored selectivity and sensitivity for a wide range of analytes.

Q & A

Basic: What are the optimal synthetic routes for 1,2-Thiazol-5(2H)-one derivatives in antiviral research?

This compound derivatives are typically synthesized via cyclization reactions. For example, 1,2-benzisothiazol-3(2H)-one analogs can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide under controlled conditions . Functionalization at the 5-position is achieved through coupling with substituted 1,3,4-oxadiazole moieties, yielding compounds with antiviral activity. Reaction optimization (e.g., solvent choice, temperature) is critical for improving yields (e.g., 20–57% yields reported for substituted derivatives) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives targeting viral proteases?

SAR studies reveal that substituents at the R1 and R2 positions significantly influence inhibition potency. For instance: